4-Methyl-4-phenylbenzophenone
Description
4-Methyl-4-phenylbenzophenone is a substituted benzophenone derivative characterized by a methyl group and a phenyl group attached to the central benzophenone scaffold. Benzophenones are widely studied for their structural versatility, enabling diverse applications in pharmaceuticals, materials science, and organic synthesis .
Properties
IUPAC Name |
(4-methyl-4-phenylcyclohexa-1,5-dien-1-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O/c1-20(18-10-6-3-7-11-18)14-12-17(13-15-20)19(21)16-8-4-2-5-9-16/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAHGRZTAUNXLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=C(C=C1)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common method for synthesizing 4-Methyl-4-phenylbenzophenone involves the Friedel-Crafts acylation of 4-methylbiphenyl with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide (a Grignard reagent) with 4-methylbenzophenone. This reaction forms a tertiary alcohol intermediate, which is then oxidized to the ketone using an oxidizing agent such as manganese dioxide (MnO2).
Industrial Production Methods: Industrial production of 4-Methyl-4-phenylbenzophenone often employs large-scale Friedel-Crafts acylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or distillation.
Chemical Reactions Analysis
Photoreduction to Benzopinacol
Under UV light, 4-methyl-4-phenylbenzophenone undergoes photoreduction in the presence of a hydrogen donor (e.g., isopropanol) and an acid catalyst (e.g., glacial acetic acid):
| Reaction Parameters | Results |
|---|---|
| UV wavelength | 254–365 nm |
| Reaction time | 24–72 hours |
| Quantum efficiency | Dependent on solvent polarity |
Mechanistic Insight :
-
The reaction proceeds via a triplet excited state, abstracting hydrogen from the solvent to form a ketyl radical, which dimerizes to yield benzopinacol .
-
Acidic conditions stabilize intermediates, accelerating the reaction .
Acid-Catalyzed Intramolecular Photoredox Reactions
In aqueous acidic media, 4-methyl-4-phenylbenzophenone participates in intramolecular redox reactions under UV light:
| Key Observations | Details |
|---|---|
| Acid concentration | 0.1–1.0 M H₂SO₄ or HCl |
| Product ratio | Alcohol:aldehyde ≈ 3:1 |
| Substituent effects | Methyl groups enhance reaction rate |
Theoretical Support :
-
Computational studies indicate that electron-donating substituents (e.g., methyl) increase HOMO energy, facilitating electron transfer during photoreduction .
Oxidation and Functionalization
4-Methyl-4-phenylbenzophenone can be oxidized to carboxylic acids or functionalized via electrophilic substitution:
Oxidation with KMnO₄
| Conditions | Outcome |
|---|---|
| Temperature | 80–100°C |
| Reaction time | 6–12 hours |
| Yield | 30–45% |
Nitration
Nitration occurs preferentially at the para position of the phenyl ring due to steric and electronic effects:
Regioselectivity :
Biological Interactions
While not a primary focus, studies note its interaction with biological systems:
| Study Type | Findings |
|---|---|
| Antimalarial screening | Moderate activity (EC₅₀ ≈ 10 µM) |
| Oxidative stress assays | Induces lipid peroxidation at high concentrations |
Scientific Research Applications
Photoinitiation in Polymer Chemistry
Overview : 4-Methyl-4-phenylbenzophenone serves as an effective photoinitiator in UV-curable systems. Photoinitiators are compounds that absorb UV light and generate free radicals, initiating polymerization processes essential for curing inks, coatings, and adhesives.
Mechanism : Upon exposure to UV light, 4-methyl-4-phenylbenzophenone undergoes fragmentation to produce reactive species that facilitate the polymerization of acrylates and other monomers. This property is crucial in industries such as printing and coatings where rapid curing is necessary.
Case Study : Research has demonstrated that formulations containing this compound exhibit enhanced curing rates compared to traditional photoinitiators. For instance, a study highlighted its effectiveness in UV-cured inks, showing improved adhesion and durability on various substrates .
Ultraviolet Protection
Overview : The compound is also utilized as a UV absorber in cosmetic formulations and plastics. Its ability to absorb UV radiation helps protect sensitive materials from degradation caused by sunlight exposure.
Applications :
- Cosmetics : In sunscreens and skincare products, it provides protection against UVA and UVB rays, contributing to skin safety.
- Plastics : When incorporated into plastic products, it extends the lifespan by preventing photodegradation.
Research Findings : A comparative study showed that products containing 4-methyl-4-phenylbenzophenone maintained structural integrity better than those without it after prolonged UV exposure .
Food Packaging Materials
Overview : The presence of 4-methyl-4-phenylbenzophenone in food packaging has raised concerns regarding food safety due to potential migration into food products.
Regulatory Context : Studies have indicated that while it serves as a photoinitiator in printing inks used on food packaging, regulatory bodies like the European Union have set limits on its allowable concentrations due to health concerns associated with its carcinogenic properties .
Findings from Studies :
- A study detected levels of 4-methyl-4-phenylbenzophenone in food contact materials at concentrations exceeding regulatory limits, highlighting the need for stringent monitoring .
- Another investigation emphasized the necessity for improved testing methods to assess the migration of such compounds from packaging into food .
Data Tables
Mechanism of Action
The mechanism of action of 4-Methyl-4-phenylbenzophenone primarily involves its role as a photoinitiator. Upon exposure to ultraviolet (UV) light, the compound absorbs the energy and undergoes a photochemical reaction, generating free radicals. These free radicals initiate the polymerization of monomers, leading to the formation of polymers. The molecular targets and pathways involved in this process include the activation of carbon-carbon double bonds in monomers and the subsequent propagation of the polymer chain.
Comparison with Similar Compounds
Table 1: Key Properties of 4-Methyl-4-phenylbenzophenone and Analogues
Physical and Chemical Properties
- Hydrogen Bonding: Hydroxy and benzyloxy groups (e.g., 4-Benzyloxy-2-hydroxybenzophenone) enable intermolecular interactions, stabilizing crystal structures and modifying melting points .
- Lipophilicity: Methyl and phenyl groups in 4-Methyl-4-phenylbenzophenone increase hydrophobicity, favoring applications in non-polar matrices or as UV absorbers.
Biological Activity
4-Methyl-4-phenylbenzophenone (commonly referred to as 4-MBP) is a chemical compound that has garnered attention due to its applications in various industries, particularly as a photoinitiator in printing inks and coatings. This article aims to provide a detailed overview of the biological activity of 4-MBP, including its toxicological profile, potential health risks, and environmental impact.
4-MBP is a member of the benzophenone family, characterized by its dual aromatic structure. Its chemical formula is CHO, with a molecular weight of approximately 224.25 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Melting Point | 59.50 °C |
| Boiling Point | 328.10 °C |
| Log P (Octanol/Water) | 3.640 |
| Flash Point | 141.00 °C |
These properties suggest moderate hydrophobicity, influencing its behavior in biological systems and the environment.
Genotoxicity and Carcinogenicity
Research indicates that 4-MBP is expected to be a non-genotoxic carcinogen . The European Food Safety Authority (EFSA) conducted an urgent safety evaluation in response to contamination incidents in food products, particularly breakfast cereals. They concluded that short-term consumption at reported levels (up to 3729 mg/kg) should not pose significant health risks .
A study assessing the cumulative dietary risk of benzophenone-type compounds found that while exposure levels were below toxicological concern thresholds, further research is necessary to understand long-term effects . The No Observed Adverse Effect Level (NOAEL) for related compounds has been established at various dosages, indicating acceptable risk levels for different age groups .
Hormonal Activity
In vitro studies have shown that certain benzophenones, including 4-MBP, may exhibit weak hormonal activity. For instance, assays have indicated potential agonistic or antagonistic effects on androgen receptors . This raises concerns about endocrine disruption, particularly with prolonged exposure.
Environmental Impact
4-MBP is prevalent in various environmental matrices due to its widespread use in consumer products. Studies have highlighted its persistence in water systems and potential bioaccumulation. The bioconcentration factor (BCF) for benzophenones varies significantly; thus, understanding the environmental fate of 4-MBP is crucial for risk assessment .
Case Studies
- Food Contamination Incidents : In Belgium, high levels of 4-MBP were detected in breakfast cereals, prompting regulatory scrutiny and safety evaluations by EFSA . These findings underscored the need for stringent monitoring of food contact materials.
- Photodegradation Studies : Research on the photodegradation of benzophenone derivatives revealed that environmental conditions significantly influence their stability and degradation pathways . Such studies are essential for understanding how these compounds behave once released into ecosystems.
Research Findings
Recent studies have focused on the following areas:
- Dietary Risk Assessment : A comprehensive analysis indicated that cumulative exposure to benzophenone-type photoinitiators remains below established safety limits across various demographics .
- Analytical Approaches : Advances in analytical techniques have improved the detection and quantification of 4-MBP in complex matrices such as food contact materials . These methods are vital for ensuring compliance with safety regulations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
